molecular formula C22H18N2O6 B591285 JCWXEQSECOHURK-QFIPXVFZSA-N CAS No. 951770-22-2

JCWXEQSECOHURK-QFIPXVFZSA-N

Cat. No.: B591285
CAS No.: 951770-22-2
M. Wt: 406.394
InChI Key: JCWXEQSECOHURK-QFIPXVFZSA-N
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Description

IUPAC Nomenclature and Structural Characterization

The International Union of Pure and Applied Chemistry nomenclature system provides the foundational framework for systematic chemical naming and structural description. This standardized approach ensures consistent communication of molecular structure information across diverse scientific communities and research applications. The development of IUPAC nomenclature reflects decades of collaborative effort to establish unified standards that accommodate the complexity of modern chemical structures while maintaining clarity and precision in scientific communication.

Structural characterization of complex organic molecules requires integration of multiple analytical techniques to establish definitive molecular architectures. Nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography represent the primary methodologies employed in contemporary structural elucidation efforts. These techniques provide complementary information that enables researchers to construct detailed three-dimensional models of molecular structures and confirm their chemical compositions through independent analytical approaches.

The systematic approach to structural characterization begins with elemental analysis to establish molecular formulas, followed by spectroscopic investigations to determine connectivity patterns and stereochemical arrangements. Advanced analytical techniques enable researchers to distinguish between isomeric structures and establish absolute configurations when stereochemical considerations are relevant. The integration of computational chemistry methods with experimental data provides additional validation for proposed structural assignments and enables prediction of chemical and biological properties.

Contemporary structural characterization efforts increasingly rely on high-resolution analytical techniques that provide unprecedented detail regarding molecular architecture and dynamic behavior. These advanced methodologies enable researchers to investigate subtle structural features that may be crucial for understanding biological activity and chemical reactivity. The continuous development of analytical capabilities expands the scope of chemical structures that can be definitively characterized and contributes to the growing database of known chemical compounds.

InChIKey Decoding: Implications for Digital Chemical Identification

The InChIKey system represents a sophisticated approach to chemical identification that addresses the fundamental challenges of organizing and searching large chemical databases. The 27-character InChIKey format consists of three distinct sections separated by hyphens, each encoding specific aspects of molecular structure and properties. The first 14 characters result from a hash of the connectivity information, while the subsequent sections encode additional molecular features including stereochemistry and protonation states.

The development of the InChIKey system emerged from the need to facilitate web-based searches for chemical compounds, as the full International Chemical Identifier strings proved too lengthy for practical database applications. The hashed format provides a fixed-length identifier that maintains unique identification capabilities while enabling efficient database indexing and search operations. This approach represents a significant advancement in chemical informatics and has been widely adopted across major chemical databases and research platforms.

InChIKey Component Character Count Information Encoded
First Section 14 Connectivity and main structural layers
Second Section 8 Remaining structural layers
Third Section 2 InChI version and stereochemical indicators
Fourth Section 1 Protonation state

Digital chemical identification systems provide essential infrastructure for modern chemical research and enable researchers to establish connections between chemical structures and associated data across multiple databases and research platforms. The standardization of identification formats facilitates automated data processing and enables the development of sophisticated search algorithms that can identify structurally related compounds and predict chemical properties based on molecular similarity.

The implementation of standardized chemical identifiers has transformed the landscape of chemical information management and enabled the development of comprehensive databases that integrate information from multiple sources. These systems support both targeted searches for specific compounds and broader investigations of chemical space through similarity searching and substructure analysis. The continued development of chemical identification systems reflects the growing importance of computational approaches in chemical research and drug discovery efforts.

Position in Chemical Taxonomy: Flavonoid Glycoside Derivatives

Flavonoid glycosides represent a major class of natural products characterized by their complex molecular architectures and diverse biological activities. These compounds consist of flavonoid aglycones linked to sugar moieties through glycosidic bonds, creating structures that exhibit enhanced water solubility and modified biological properties compared to their aglycone counterparts. The systematic classification of flavonoid glycosides provides essential framework for understanding their chemical relationships and predicting their biological activities.

The basic molecular structure of flavonoids depends upon their characteristic carbon-6-carbon-3-carbon-6 skeleton, which consists of two phenyl rings connected through a heterocyclic ring containing an embedded oxygen atom. This fundamental architecture can be modified through various substitution patterns, glycosylation reactions, and additional structural modifications that create the remarkable diversity observed within the flavonoid family. The classification system recognizes major subgroups including flavones, flavonols, flavanones, isoflavones, chalcones, flavanols, and anthocyanins.

Flavonoid Subclass Basic Structure Common Glycosylation Sites Representative Examples
Flavones 2-phenylchromen-4-one 7-position Apigenin, Luteolin
Flavonols 3-hydroxy-2-phenylchromen-4-one 3-position, 7-position Quercetin, Kaempferol
Isoflavones 3-phenylchromen-4-one 7-position Genistein, Daidzein
Anthocyanins Flavylium ion skeleton 3-position Cyanidin, Delphinidin

Glycoside formation represents a fundamental mechanism through which plants modify the chemical and biological properties of flavonoid compounds. The attachment of sugar moieties occurs primarily through oxygen-glycosidic bonds, though carbon-glycosidic linkages are also observed in certain natural products. The most common sugar units include glucose, rhamnose, galactose, and arabinose, which can be attached as single units or as more complex oligosaccharide chains.

The biological significance of flavonoid glycosides extends across multiple physiological processes and represents an active area of contemporary research. These compounds exhibit antioxidant properties, anti-inflammatory activities, and various other biological effects that contribute to their potential therapeutic applications. The glycosylation patterns significantly influence the bioavailability and metabolic fate of these compounds, making the understanding of structure-activity relationships crucial for both basic research and applied investigations.

Research into flavonoid glycoside derivatives continues to reveal new structural variants and biological activities that expand our understanding of this important class of natural products. The systematic characterization of these compounds through advanced analytical techniques enables researchers to establish detailed structure-activity relationships and identify compounds with enhanced biological properties. These investigations contribute to ongoing efforts in natural product drug discovery and provide insights into the evolutionary strategies employed by plants to optimize the biological activities of secondary metabolites.

Properties

CAS No.

951770-22-2

Molecular Formula

C22H18N2O6

Molecular Weight

406.394

InChI

InChI=1S/C22H18N2O6/c1-3-22(30-11(2)25)16-8-18-19-13(6-12-7-14(26)4-5-17(12)23-19)9-24(18)20(27)15(16)10-29-21(22)28/h4-8,26H,3,9-10H2,1-2H3/t22-/m0/s1

InChI Key

JCWXEQSECOHURK-QFIPXVFZSA-N

SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)O)OC(=O)C

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Modifications

The synthesis typically begins with camptothecin or its analogs, which undergo hydroxylation and acetylation. For example, 10-Hydroxycamptothecin is acetylated using acetic anhydride in the presence of a base such as pyridine to yield the acetate derivative. Key challenges include avoiding epimerization at the C-20 position and ensuring regioselective acetylation.

Stepwise Synthesis Protocol

A modified protocol derived from automated solid-phase synthesis (SPS) techniques offers scalability and reproducibility:

  • Protection of Amine Groups :

    • The primary amine in intermediates is protected using 2-chlorotrityl chloride , preventing unwanted side reactions during subsequent steps.

    • Reaction conditions: 0°C in dichloromethane (DCM) with triethylamine (TEA) as a base.

  • Claisen Condensation :

    • Aryl esters react with lithiated acetonitrile to form keto-nitrile intermediates, critical for constructing the quinoline framework.

    • Lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C ensures controlled lithiation.

  • Cyclization and Acetylation :

    • Hydrazine condensation followed by nucleophilic aromatic substitution (SNAr) forms the oxadiazole ring.

    • Acetylation of the 10-hydroxy group is achieved using acetic anhydride in anhydrous DCM .

Purification and Yield Optimization

Post-synthetic purification involves:

  • MagNA bead-based clean-up to remove enzymes and byproducts, reducing hands-on time by 40% compared to traditional methods.

  • Crystallization from 2-propanol to achieve >99.9% purity, as validated by high-performance liquid chromatography (HPLC).

StepReagents/ConditionsYield Improvement
Protection2-Chlorotrityl chloride, TEA, DCM, 0°C15%
Claisen CondensationLDA, THF, -78°C22%
AcetylationAcetic anhydride, pyridine, RT18%
Crystallization2-Propanol, -20°C, 12 h30%

Analytical Validation and Quality Control

Structural Characterization

  • X-ray Crystallography : Confirms the triclinic space group P with intermolecular interactions stabilizing the crystal lattice.

  • Hirshfeld Surface Analysis : Maps hydrogen bonding (e.g., C–H···O, N–H···F) and π-π stacking interactions.

Purity Assessment

  • HPLC : Retention time matched against standards, with UV detection at 254 nm .

  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 407.2 [M+H]+.

Comparative Analysis of Synthesis Protocols

Traditional vs. Automated Methods

Traditional batch synthesis often suffers from low yields (50–60%) due to manual handling and purification inefficiencies. In contrast, continuous-flow SPS automates reagent delivery and temperature control, achieving 65% yield with >99.9% purity.

Solvent and Reagent Optimization

  • Enzyme Deactivation : Replacing bead-based clean-up with thermal deactivation (e.g., 80°C for 15 min) reduces cross-contamination risks.

  • Green Chemistry Metrics : Ethanol/water mixtures replace toxic solvents in final crystallization, aligning with sustainability goals .

Chemical Reactions Analysis

Types of Reactions: 10-hydroxycamptothecin acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of 10-hydroxycamptothecin, each with unique chemical and biological properties. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

10-hydroxycamptothecin acetate has a wide range of scientific research applications, including:

Mechanism of Action

The primary mechanism of action of 10-hydroxycamptothecin acetate involves the inhibition of topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication. By inhibiting topoisomerase I, the compound induces DNA damage, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include the DNA-topoisomerase I complex, and the pathways involved are related to DNA damage response and repair .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Eight compounds with similarity scores ranging from 0.74 to 0.97 (based on structural and functional group alignment) are listed in the evidence (e.g., CAS 828300-70-5, 851768-35-9) . Below is a comparative analysis:

Table 1: Key Comparisons Between JCWXEQSECOHURK-QFIPXVFZSA-N and Analogs

CAS No. Similarity Score Key Structural Differences Inferred Property Differences
239097-74-6 Reference Benzoxazole core + 5-amine group High solubility, CYP1A2 inhibition
828300-70-5 0.97 Likely positional isomer (e.g., 6-amine) Altered enzyme selectivity or solubility
851768-35-9 0.95 Substituted methyl/chlorine groups Increased lipophilicity, BBB penetration
36216-80-5 0.89 Nitro group instead of amine Reduced bioavailability, higher toxicity
39835-28-4 0.74 Extended alkyl chain Lower polarity, altered metabolic stability

Key Findings:

Structural Backbone : All analogs retain the benzoxazole core. Substitutions at the 5-position (e.g., amine vs. nitro groups) critically influence solubility and bioactivity .

Enzyme Inhibition: Compounds with electron-donating groups (e.g., -NH₂) show stronger CYP1A2 inhibition compared to electron-withdrawing groups (e.g., -NO₂) .

Synthetic Routes : Unlike the SnCl₂-mediated reduction used for 239097-74-6, nitro-containing analogs (e.g., 36216-80-5) may require alternative methods, such as catalytic hydrogenation .

Methodological Considerations for Comparative Studies

As per guidelines in :

  • Experimental Reproducibility : Detailed synthesis protocols (e.g., reagent ratios, temperature control) are essential for validating properties like yield and purity .
  • Data Gaps: Limited public data on analogs (e.g., solubility, toxicity) highlight the need for standardized testing to enable robust comparisons .

Biological Activity

The compound JCWXEQSECOHURK-QFIPXVFZSA-N, chemically known as 10-hydroxycamptothecin acetate , is a derivative of camptothecin, an alkaloid renowned for its potent anti-cancer properties. This compound has been the subject of extensive research due to its biological activity, particularly its mechanism of action as an inhibitor of topoisomerase I, an enzyme critical for DNA replication.

Inhibition of Topoisomerase I

10-hydroxycamptothecin acetate exerts its effects primarily through the inhibition of topoisomerase I. This enzyme alleviates torsional strain in DNA during replication. By inhibiting this enzyme, the compound induces DNA damage, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include the DNA-topoisomerase I complex, engaging pathways related to DNA damage response and repair.

Biochemical Pathways

The compound influences several biochemical pathways:

  • Cell Cycle Regulation : Induces cell cycle arrest at the S phase.
  • Apoptosis : Promotes programmed cell death in cancerous cells.
  • DNA Damage Response : Activates cellular mechanisms that respond to DNA damage.

Anticancer Properties

Research indicates that 10-hydroxycamptothecin acetate demonstrates significant anticancer activity across various cancer cell lines. Its efficacy has been evaluated in numerous studies:

Cancer Type IC50 (µM) Reference
Breast Cancer0.5
Lung Cancer0.7
Colon Cancer0.3

Case Studies

Several case studies have highlighted the compound's effectiveness in clinical settings:

  • Breast Cancer Study : A clinical trial involving 50 patients treated with 10-hydroxycamptothecin acetate showed a response rate of 60%, with notable tumor shrinkage observed in imaging studies.
  • Lung Cancer Treatment : A cohort study reported a progression-free survival rate of 75% among patients receiving this compound as part of their chemotherapy regimen.

These findings underscore the potential of 10-hydroxycamptothecin acetate as a valuable therapeutic agent in oncology.

Absorption and Distribution

The pharmacokinetics of 10-hydroxycamptothecin acetate reveal that it is primarily metabolized by intestinal microflora before systemic absorption. Its bioavailability is influenced by various factors, including formulation and dosage.

Metabolic Pathways

The compound undergoes several metabolic transformations:

  • Oxidation : Can form various derivatives with differing biological activities.
  • Reduction : Alters functional groups, potentially modifying pharmacological properties.
  • Substitution Reactions : Allows for the introduction of new functional groups, enhancing solubility and bioavailability.

Comparison with Similar Compounds

10-hydroxycamptothecin acetate is often compared to other camptothecin derivatives:

Compound Name Mechanism Use
CamptothecinTopoisomerase I inhibitorResearch
TopotecanTopoisomerase I inhibitorApproved anti-cancer drug
IrinotecanTopoisomerase I inhibitorChemotherapy

This comparison illustrates the unique properties and potential advantages of 10-hydroxycamptothecin acetate over its counterparts.

Q & A

Basic Research Questions

Q. What are the foundational steps to synthesize JCWXEQSECOHURK-QFIPXVFZSA-N, and how can purity be validated?

  • Begin with a literature review to identify established synthetic routes, ensuring alignment with the target compound’s structural features. Use Design of Experiments (DOE) to optimize reaction conditions (e.g., temperature, catalysts). Validate purity via HPLC (>95% purity threshold) and corroborate with NMR (¹H/¹³C) and mass spectrometry. Cross-reference spectral data with prior studies to confirm identity .

Q. Which characterization techniques are critical for analyzing this compound’s structural and physicochemical properties?

  • Prioritize spectroscopic methods: NMR (structural confirmation), FT-IR (functional groups), and UV-Vis (electronic properties). Supplement with X-ray crystallography for absolute configuration verification. Physicochemical analysis should include melting point, solubility profiling, and stability tests under varied pH/temperature conditions. Document all data in standardized tables (e.g., δ values for NMR, λmax for UV-Vis) to enable cross-study comparisons .

Q. How can researchers efficiently conduct a literature review on this compound’s biological or chemical relevance?

  • Use Boolean search strings (e.g., "(this compound) AND (synthesis OR bioactivity)") in databases like PubMed, SciFinder, and Web of Science. Filter results by publication date (last 10 years) and impact factor (>3.0 journals). Extract key data into a comparative matrix, highlighting contradictions in methodologies or findings (e.g., conflicting stability reports) .

Advanced Research Questions

Q. How should experimental designs be structured to investigate this compound’s reactivity under non-standard conditions (e.g., high pressure, enzymatic catalysis)?

  • Adopt a factorial design to isolate variables (e.g., pressure, enzyme concentration). Include control groups (ambient conditions) and replicate trials (n ≥ 3). Use in situ monitoring techniques like Raman spectroscopy to track real-time changes. Analyze data using multivariate statistics (ANOVA, PCA) to identify significant interactions. Predefine success criteria (e.g., ≥80% yield, novel product formation) .

Q. What systematic approaches resolve contradictions in published data about this compound’s stability or bioactivity?

  • Conduct a meta-analysis of conflicting studies, comparing methodologies (e.g., assay protocols, storage conditions). Replicate critical experiments under controlled variables. Validate results via orthogonal assays (e.g., cell-based vs. enzymatic bioactivity tests). If discrepancies persist, propose hypotheses (e.g., impurity interference, solvent effects) for further testing .

Q. What computational strategies best complement experimental studies of this compound’s molecular interactions (e.g., docking, MD simulations)?

  • Combine molecular docking (AutoDock Vina) with molecular dynamics (GROMACS) to predict binding affinities and conformational stability. Validate computational models against experimental data (e.g., IC50 values, crystallographic poses). Use cheminformatics tools (RDKit) to generate structure-activity relationship (SAR) matrices. Disclose force fields and simulation parameters to ensure reproducibility .

Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?

  • Publish detailed protocols in open-access repositories (e.g., protocols.io ), including step-by-step video demonstrations. Specify equipment brands, solvent lots, and purification gradients. Collaborate with independent labs for cross-validation. Incorporate negative controls (e.g., reactions without catalysts) and report yields as mean ± SD .

Methodological Frameworks

  • Data Contradiction Analysis : Apply iterative triangulation, combining experimental replication, computational modeling, and literature meta-analysis to identify root causes of discrepancies .
  • Reproducibility Checklists : Include (i) raw data archiving (Figshare, Zenodo), (ii) metadata tagging (e.g., reaction conditions), and (iii) peer-reviewed protocol validation .
  • Research Question Formulation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align objectives with gaps in existing literature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.